molecular formula C13H18FNO B8595504 1-(3-Fluorophenyl)-2-piperidino-1-ethanol

1-(3-Fluorophenyl)-2-piperidino-1-ethanol

Cat. No.: B8595504
M. Wt: 223.29 g/mol
InChI Key: UIUKIJNFQRBIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-2-piperidino-1-ethanol is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C13H18FNO/c14-12-6-4-5-11(9-12)13(16)10-15-7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10H2

InChI Key

UIUKIJNFQRBIPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC(=CC=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(3-fluoro-phenyl)-2-piperidin-1-yl-ethan Intermediate (64.1) (1.50 g; 6.78 mmol; 1.00 eq.) in MeOH (15 mL) was added sodium borohydride (0.38 g; 10.17 mmol; 1.50 eq.) and 1 mL of water and 1 drop of 10% NaOH. Then the mixture was stirred at 50° C. for 5 hours. The reaction mixture was partitioned between CHCl3 and water. The organic layer was separated, dried over MgSO4 and concentrated. The residue was purified through flash chromatography on silica gel to yield 1-(3-fluoro-phenyl)-2-piperidin-1-yl-ethanol. LC-MS: 224 (M+H).
Name
1-(3-fluoro-phenyl)-2-piperidin-1-yl-ethan
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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